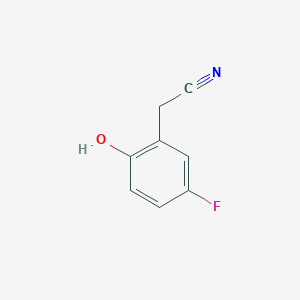![molecular formula C25H26N4O B15160030 3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole CAS No. 864771-13-1](/img/structure/B15160030.png)
3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 11696958 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Métodos De Preparación
The preparation of CID 11696958 involves specific synthetic routes and reaction conditions. One common method includes reacting 2-fluoro-4-nitrophenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction product in an aqueous solution to obtain an intermediate. This intermediate is then further processed to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
CID 11696958 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols .
Aplicaciones Científicas De Investigación
CID 11696958 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, CID 11696958 could be explored for its potential as a drug candidate or as a component in drug delivery systems. Industrial applications include its use in the synthesis of other valuable compounds and materials .
Mecanismo De Acción
The mechanism of action of CID 11696958 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
CID 11696958 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For instance, compounds like 1,3-cyclohexadiene and pyruvic acid share some chemical similarities but differ in their specific properties and applications
Conclusion
CID 11696958 is a compound with significant potential in scientific research and industrial applications. Its unique chemical properties and versatility make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research and development could unlock even more applications and benefits of this intriguing compound.
Propiedades
Número CAS |
864771-13-1 |
|---|---|
Fórmula molecular |
C25H26N4O |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole |
InChI |
InChI=1S/C25H26N4O/c1-17-22-13-20(7-8-24(22)29-28-17)23-14-21(30-16-18-9-11-26-12-10-18)15-27-25(23)19-5-3-2-4-6-19/h2-8,13-15,18,26H,9-12,16H2,1H3,(H,28,29) |
Clave InChI |
KSVVWSSKTNYUAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)OCC4CCNCC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


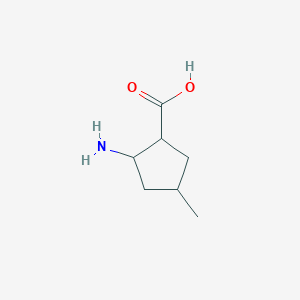

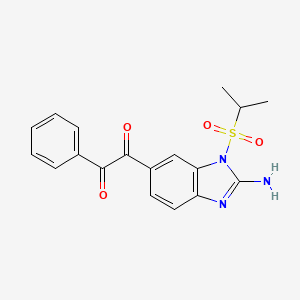
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
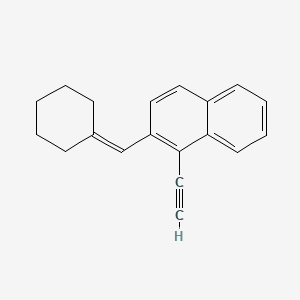
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
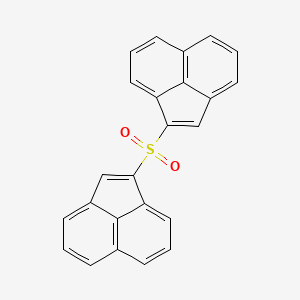
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
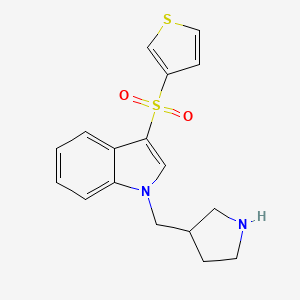
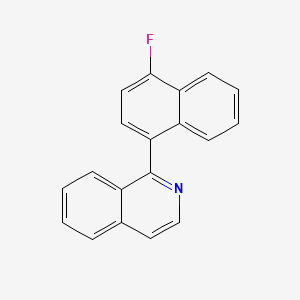
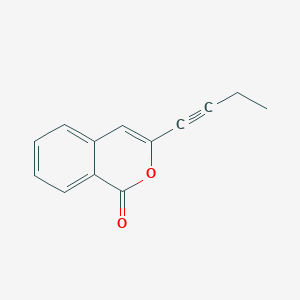
![3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium](/img/structure/B15160024.png)
